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Compound of Interest

Compound Name: (+)-Puerol B 2"-O-glucoside

Cat. No.: B15595065

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
isoflavonoid glycoside, (+)-Puerol B 2"-O-glucoside. The information presented is curated for
researchers, scientists, and professionals in the field of drug development and natural product
chemistry. This document summarizes the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a
visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of (+)-Puerol B 2"-O-glucoside has been primarily achieved through
a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The
following tables present a summary of the reported *H and *C NMR chemical shifts and key
mass spectral fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR data were assigned based on extensive analysis of 1D and 2D NMR
spectra, including COSY, HSQC, and HMBC experiments. The data presented here is
referenced from the Ph.D. thesis of Nora Gampe, Semmelweis University, 2019.

Table 1: *H NMR Spectroscopic Data for (+)-Puerol B 2"-O-glucoside (in Methanol-d4)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15595065?utm_src=pdf-interest
https://www.benchchem.com/product/b15595065?utm_src=pdf-body
https://www.benchchem.com/product/b15595065?utm_src=pdf-body
https://www.benchchem.com/product/b15595065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz
Aglycone
2 4.65 m
3 2.95,2.75 m
5 5.40 t 4.8
6' 7.12 d 8.5
2' 6.85 d 2.3
5' 6.81 dd 85,23
8' 6.75 s
4-OCHs 3.78 s
Glucoside
1" 4.95 d 7.5
2" 3.55 m
3" 3.48 m
4" 3.42 m
5" 3.35 m
6"a 3.90 dd 12.0, 2.0
6"b 3.72 dd 12.0,5.5

Table 2: 13C NMR Spectroscopic Data for (+)-Puerol B 2"-O-glucoside (in Methanol-da)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b15595065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6) ppm
Aglycone

2 82.1
3 44.2
4 178.5
5 80.8
1 118.9
2' 114.9
3' 160.2
4 101.9
5' 162.1
6' 107.8
7 131.2
8' 115.8
) 158.9
10' 116.5
4-OCHs 55.9
Glucoside

1" 102.8
2" 75.1
3" 78.1
4" 71.5
5" 77.9
6" 62.7
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of (+)-Puerol B 2"-
O-glucoside as C24H26010, with a molecular weight of 474.457 g/mol . The fragmentation
pattern observed in tandem MS experiments is consistent with the structure of a glycosylated
isoflavonoid.

Table 3: Key Mass Spectrometry Fragmentation Data for (+)-Puerol B 2"-O-glucoside

lon m/z (Observed) Interpretation

[M+H]*+ 475.1602 Protonated molecular ion
[M+Na]* 497.1421 Sodiated adduct
[M-CeH100s5+H]* 313.0918 Loss of the glucose moiety

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques
for natural product characterization. The following is a generalized protocol based on
methodologies reported for the analysis of isoflavonoids from Ononis species.

Sample Preparation

(+)-Puerol B 2"-O-glucoside was isolated from the roots of Ononis species. The dried and
powdered plant material was extracted with methanol. The crude extract was then subjected to
a series of chromatographic separations, including column chromatography on silica gel and
preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance series spectrometer operating at a proton
frequency of 500 or 600 MHz.

» Solvent: Methanol-d4 (CDsOD)

o Internal Standard: Tetramethylsilane (TMS)
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e 1D NMR: Standard pulse programs were used for the acquisition of *H and 3C{*H} spectra.
e 2D NMR:
o COSY (Correlation Spectroscopy): To establish *H-tH spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and

13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei, crucial for assigning quaternary carbons and
linking structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in the elucidation of the relative stereochemistry.

Mass Spectrometry

Mass spectral data were obtained using a high-resolution mass spectrometer, typically a time-
of-flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.

 lonization Mode: Positive (ESI+) and/or Negative (ESI-)

 Instrumentation: UPLC (Ultra-Performance Liquid Chromatography) system coupled to a Q-
TOF or Orbitrap mass spectrometer.

o MS/MS Analysis: Collision-induced dissociation (CID) was performed on the protonated
molecular ion ([M+H]*) to induce fragmentation and obtain structural information. The
fragmentation of the glycosidic bond, leading to the loss of the sugar moiety, is a
characteristic feature.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
analysis of a natural product like (+)-Puerol B 2"-O-glucoside.
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Caption: Workflow for the isolation and structural elucidation of natural products.
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 To cite this document: BenchChem. [Spectroscopic Data of (+)-Puerol B 2"-O-glucoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595065#puerol-b-2-0-glucoside-spectroscopic-
data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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